[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is a chemical compound that features a phenylene core substituted with tetrachloro groups and linked to tributylstannane moieties through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) typically involves the reaction of 2,3,5,6-tetrachloro-1,4-dihydroxybenzene with tributyltin chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane groups. The general reaction scheme is as follows:
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2(Bu3SnCl)→[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The stannane groups can be replaced by other nucleophiles.
Oxidation and Reduction: The tin atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The phenylene core can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the stannane moieties.
Scientific Research Applications
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialized polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) involves its interaction with molecular targets through the stannane groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tributylstannane.
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(triphenylstannane): Contains triphenylstannane groups, offering different reactivity and properties.
Uniqueness
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is unique due to the presence of tributylstannane groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry that are not achievable with similar compounds.
Properties
CAS No. |
5381-62-4 |
---|---|
Molecular Formula |
C30H54Cl4O2Sn2 |
Molecular Weight |
826.0 g/mol |
IUPAC Name |
tributyl-(2,3,5,6-tetrachloro-4-tributylstannyloxyphenoxy)stannane |
InChI |
InChI=1S/C6H2Cl4O2.6C4H9.2Sn/c7-1-2(8)6(12)4(10)3(9)5(1)11;6*1-3-4-2;;/h11-12H;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
YSBZJGNPENNYJI-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C(=C(C(=C1Cl)Cl)O[Sn](CCCC)(CCCC)CCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.